Chromoionophore VI

Übersicht

Beschreibung

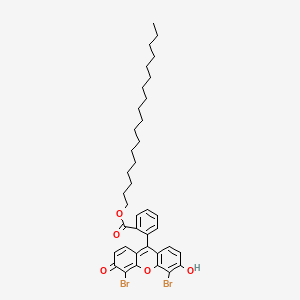

Chromoionophore VI, also known as 4’,5’-Dibromofluorescein octadecyl ester, is a synthetic compound composed of a chromophore and an ionophore. It is primarily used as an acidic lipophilic pH indicator in the fabrication of optical sensors. This compound is known for its ability to selectively interact with transition metal ions such as copper, nickel, and zinc, producing a fluorescent signal in response to their presence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chromoionophore VI is synthesized through a series of chemical reactions involving the esterification of 4’,5’-Dibromofluorescein with octadecanol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Chromoionophore VI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.

Reduction: Reduction reactions can alter the chromophore structure, affecting its ability to interact with metal ions.

Substitution: Substitution reactions can modify the ionophore part of the molecule, potentially enhancing its selectivity for different metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescent properties, while substitution reactions can yield modified ionophores with different selectivity profiles .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chromoionophore VI is extensively used in the development of optical sensors, particularly ion-selective optodes. These sensors leverage the compound's properties to detect specific ions, including:

- Metal Ion Detection : The compound demonstrates selective binding to transition metals such as copper, nickel, and zinc, producing a fluorescent signal that can be quantitatively measured. This application is crucial in environmental monitoring and industrial process control.

- pH Sensing : As a lipophilic pH indicator, this compound can detect changes in pH through variations in fluorescence intensity. This property is particularly useful in biochemical assays where pH fluctuations are significant.

Biological Research Applications

This compound plays a vital role in biological studies, particularly in understanding ion transport and cellular processes:

- Cell Imaging : The compound is utilized for fluorescence cell imaging to visualize the distribution and concentration of ions within cells. For example, researchers have successfully employed this compound to study how metal ions influence cellular signaling pathways and gene expression.

- Monitoring Ionic Strength : It helps investigate how ionic strength affects biochemical processes, providing insights into cellular metabolism and signaling mechanisms.

Medical Applications

In the medical field, this compound has been applied for:

- Detection of Metal Ions : The ability of this compound to bind specific metal ions makes it valuable for detecting and quantifying these ions in biological samples. This application aids in studying metal ion homeostasis and associated diseases.

- Fluorescence Imaging : The compound's fluorescence properties enable real-time monitoring of ion concentrations in living cells, which is essential for understanding various physiological processes.

Environmental Monitoring

This compound's sensitivity to metal ions makes it an excellent candidate for environmental applications:

- Optical Sensors for Pollutants : The compound can be integrated into sensors designed to detect pollutants such as chromium in water samples. For instance, recent studies have demonstrated the development of optodes that utilize this compound to provide visual indicators of chromium levels in aqueous environments .

- Field Testing : Its robust nature allows for deployment in field conditions, facilitating on-site monitoring of environmental contaminants.

Case Study 1: Fluorescence Imaging in Cellular Studies

A study utilized this compound to visualize ion transport within rat C6 glioma cells. The researchers observed significant changes in fluorescence intensity correlating with ion concentration variations, demonstrating the compound's utility in cellular imaging applications .

Case Study 2: Development of Optical Sensors

Research focused on creating an innovative optical sensor using this compound for detecting chromium (VI) ions in water samples. The sensor exhibited a reversible color change upon exposure to chromium ions, showcasing its effectiveness for environmental monitoring .

Wirkmechanismus

Chromoionophore VI functions by undergoing a conformational change upon binding to specific metal ions. This change alters its fluorescent properties, resulting in an increase in fluorescence intensity, lifetime, or spectral shift. The ionophore part of the molecule selectively binds to metal ions, while the chromophore part acts as the optical reporter, providing a measurable signal that correlates with the concentration of the target ion .

Vergleich Mit ähnlichen Verbindungen

Chromoionophore VI is unique in its ability to selectively interact with a wide range of metal ions while providing a strong fluorescent signal. Similar compounds include:

Chromoionophore I: Another pH indicator with different selectivity and fluorescent properties.

Chromoionophore II: Known for its use in specific ion-selective electrodes.

Chromoionophore III: Utilized in optical sensors with distinct spectral characteristics.

This compound stands out due to its high selectivity for transition metal ions and its robust fluorescent response, making it a valuable tool in various scientific and industrial applications.

Biologische Aktivität

Chromoionophore VI, also known as 4',5'-Dibromofluorescein octadecyl ester or ETH 7075, is a synthetic compound that combines properties of chromophores and ionophores. It primarily functions as a lipophilic pH indicator, exhibiting significant changes in optical properties in response to varying pH levels. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

Target of Action:

this compound primarily targets hydrogen ions (H+) and serves as a pH sensor in various biological systems. Its mechanism involves protonation and deprotonation, leading to structural changes that affect its light absorption properties. This makes it useful for measuring pH changes in biological environments.

Mode of Action:

Upon exposure to different pH levels, this compound undergoes structural transformations that alter its fluorescence and absorbance characteristics. This property allows it to be incorporated into optical sensors that can detect changes in ion concentrations, which can be indicative of various biochemical processes.

Biochemical Pathways:

While this compound does not directly participate in metabolic pathways, it provides insights into biochemical reactions by indicating changes in pH, which are often associated with metabolic activities such as cellular respiration and fermentation .

This compound is characterized by its lipophilic nature, which allows it to integrate into lipid membranes. This characteristic enhances its ability to interact with various biomolecules, including enzymes and ion carriers. It is commonly used in the fabrication of optical sensors that selectively bind ions such as sodium, potassium, calcium, magnesium, and chloride.

Cellular Effects

This compound plays a significant role in cellular imaging and ion detection. It has been used to monitor intracellular pH changes and ion concentrations within cells. The compound's ability to influence cellular processes can impact cell signaling pathways and gene expression by altering the ionic environment .

Applications

This compound has several notable applications:

- Optical Sensors: It is extensively used in developing optical sensors for detecting various ions due to its sensitivity to pH changes.

- Fluorescence Imaging: The compound is employed in fluorescence imaging techniques to visualize ion distributions within living cells.

- Research Tool: Its unique properties make it a valuable tool for studying biochemical processes and cellular environments.

Case Studies

-

Fluorescence Cell Imaging:

A study demonstrated the use of this compound in fluorescence cell imaging to monitor intracellular pH dynamics in viable rat C6 glioma cells. The results showed significant alterations in fluorescence intensity corresponding to pH changes induced by external stimuli . -

Ion Detection:

Research highlighted the effectiveness of this compound in detecting barium ions through a distinct color change from yellowish-orange to bluish-violet upon binding. This interaction showcases its selectivity and potential for use in environmental monitoring applications .

Table 1: Comparison of this compound with Other Ionophores

| Property | This compound | Ionophore A | Ionophore B |

|---|---|---|---|

| Primary Target | H+ | Na+ | K+ |

| Lipophilicity | High | Moderate | Low |

| Fluorescence Change | Yes | No | Yes |

| Application | Optical Sensors | Ion-selective electrodes | Fluorescence imaging |

Eigenschaften

IUPAC Name |

octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRQTSPKAXLQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409202 | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-47-3 | |

| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Chromoionophore VI interact with Barium ions and what are the observable effects of this interaction?

A1: this compound contains a 6-aminoazulene coronand structure. While the exact binding mechanism is not described in the provided abstracts, [, ] the coronand structure suggests that the molecule interacts with Barium ions through chelation. This interaction leads to a change in the electronic structure of the azulene unit. As a result, the this compound exhibits a distinct color change from yellowish-orange to blueish-violet upon binding to Barium ions in solution (acetonitrile). [] This color change is selective for Barium ions, with other alkali and alkaline earth metal ions causing less dramatic color shifts ranging from orange to red. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound (specifically compound 2b in the study) demonstrates a higher selectivity for Barium ions compared to its analogs 2a and 3. [] This suggests that subtle structural differences within the 6-aminoazulene coronand framework can significantly impact the ion selectivity and colorimetric response of these chromoionophores. Further research exploring systematic modifications of these structures would be needed to establish a comprehensive SAR profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.